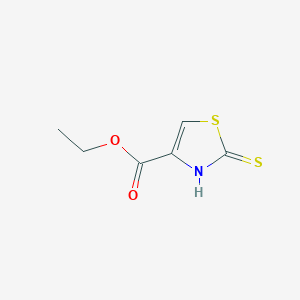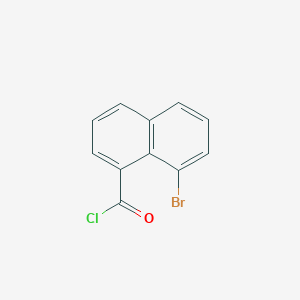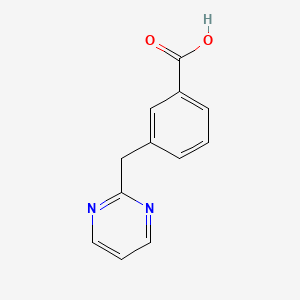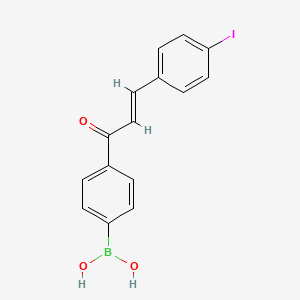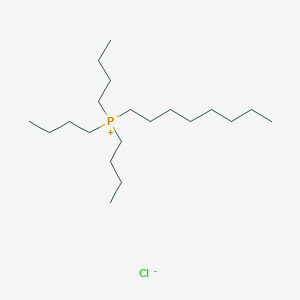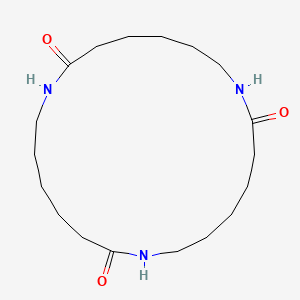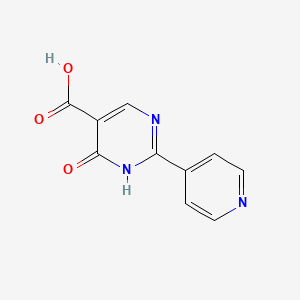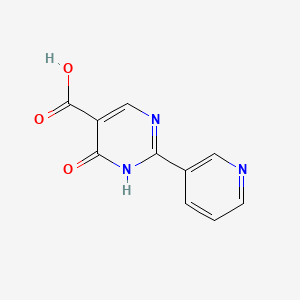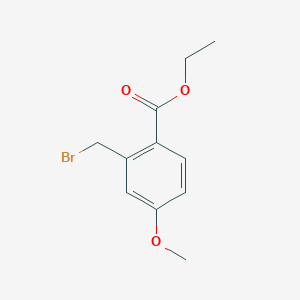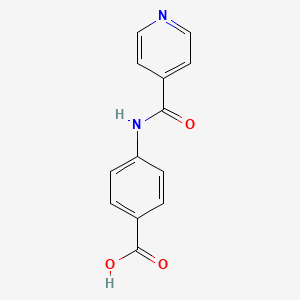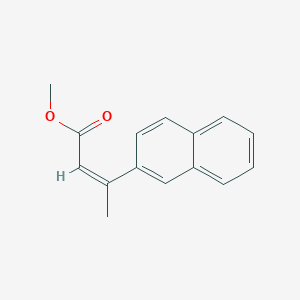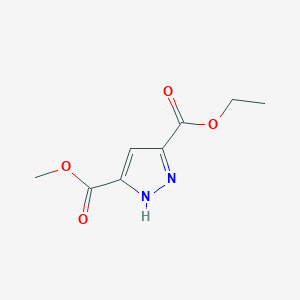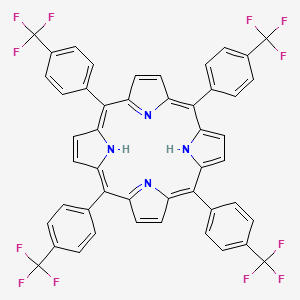
Meso-Tetra(4-trifluoromethylphenyl) porphine
Descripción general
Descripción
Meso-Tetra(4-trifluoromethylphenyl) porphine is a synthetic porphyrin compound with the chemical formula C48H26F12N4 and a molecular weight of 886.73 g/mol . Porphyrins are a class of organic compounds, characterized by a large, aromatic macrocycle composed of four pyrrole subunits interconnected via methine bridges. This specific porphyrin derivative is notable for its four trifluoromethylphenyl groups attached at the meso positions of the porphyrin ring, which impart unique chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Meso-Tetra(4-trifluoromethylphenyl) porphine typically involves the condensation of pyrrole with 4-trifluoromethylbenzaldehyde under acidic conditions. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle . The reaction mixture is then subjected to oxidation using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired porphyrin compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Meso-Tetra(4-trifluoromethylphenyl) porphine undergoes various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications or other oxidized derivatives.
Reduction: The compound can be reduced to form metalloporphyrins when reacted with metal salts.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ and ferric chloride.
Reduction: Metal salts such as zinc acetate or cobalt chloride are used for metalloporphyrin formation.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl groups under basic conditions.
Major Products
Oxidation: Oxidized porphyrin derivatives.
Reduction: Metalloporphyrins.
Substitution: Substituted porphyrin derivatives.
Aplicaciones Científicas De Investigación
Meso-Tetra(4-trifluoromethylphenyl) porphine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Employed in studies of enzyme mimetics and as a model compound for heme proteins.
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of sensors and electronic devices due to its photoconductive properties.
Mecanismo De Acción
The mechanism of action of Meso-Tetra(4-trifluoromethylphenyl) porphine involves its ability to absorb light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound is activated by light of a specific wavelength, leading to the production of singlet oxygen and other ROS that can induce cell death in cancer cells . The molecular targets include cellular membranes, proteins, and nucleic acids, which are damaged by the ROS .
Comparación Con Compuestos Similares
Similar Compounds
Meso-Tetra(4-sulfonatophenyl) porphine: Water-soluble and used in similar applications such as PDT and sensor development.
Meso-Tetra(4-carboxyphenyl) porphine: Known for its use in biological studies and as a photosensitizer.
Meso-Tetra(4-pyridyl) porphine: Utilized in the development of supramolecular assemblies and nanostructures.
Uniqueness
Meso-Tetra(4-trifluoromethylphenyl) porphine is unique due to its trifluoromethyl groups, which enhance its electron-withdrawing properties and stability. This makes it particularly effective in applications requiring high oxidative stability and photoconductivity .
Propiedades
IUPAC Name |
5,10,15,20-tetrakis[4-(trifluoromethyl)phenyl]-21,23-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H26F12N4/c49-45(50,51)29-9-1-25(2-10-29)41-33-17-19-35(61-33)42(26-3-11-30(12-4-26)46(52,53)54)37-21-23-39(63-37)44(28-7-15-32(16-8-28)48(58,59)60)40-24-22-38(64-40)43(36-20-18-34(41)62-36)27-5-13-31(14-6-27)47(55,56)57/h1-24,61,64H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKISIYIWFSIZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(F)(F)F)C8=CC=C(C=C8)C(F)(F)F)C=C4)C9=CC=C(C=C9)C(F)(F)F)N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H26F12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


